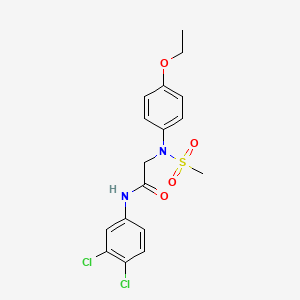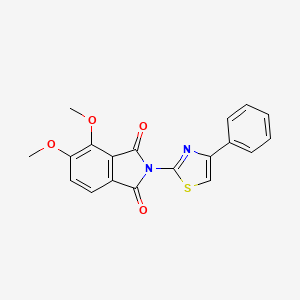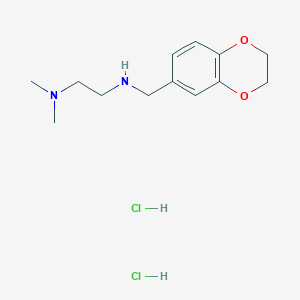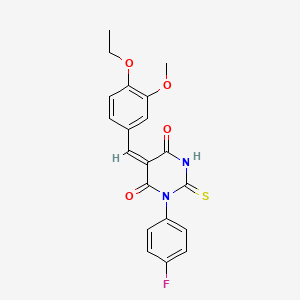
N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N-1-(3,4-dichlorophenyl)-N-2-(4-ethoxyphenyl)-N-2-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DCMG is a glycine transporter 1 (GlyT1) inhibitor, which means that it can regulate the levels of glycine in the brain, leading to a variety of biochemical and physiological effects. In
科学研究应用
DCMG has been extensively studied for its potential applications in medicine and pharmacology. One of the main areas of research is its use as a treatment for schizophrenia, a mental disorder characterized by abnormal thinking, behavior, and emotions. DCMG has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models, making it a promising candidate for further clinical trials.
In addition, DCMG has also been studied for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Its ability to regulate glycine levels in the brain has been shown to have a positive impact on these conditions, making it a potential alternative to current treatments.
作用机制
DCMG acts as a N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means that it can regulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. By inhibiting N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, DCMG can increase the levels of glycine in the brain, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMG are largely due to its ability to regulate glycine levels in the brain. In addition to its effects on NMDA receptors, DCMG has also been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a role in mood regulation. This suggests that DCMG may have potential as a treatment for mood disorders such as depression and anxiety.
实验室实验的优点和局限性
One of the main advantages of DCMG is its specificity for N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition, which means that it can target this specific pathway without affecting other neurotransmitters or receptors. This makes it a valuable tool for studying the role of glycine in the brain and its potential therapeutic applications.
However, there are also limitations to the use of DCMG in lab experiments. Its potency and efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as age, sex, and genetic background. In addition, the long-term effects of DCMG on brain function and behavior are not yet fully understood, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on DCMG. One area of interest is its potential use in the treatment of schizophrenia and other neurological disorders. Clinical trials are needed to determine its safety and efficacy in humans, and to establish optimal dosage and treatment regimens.
In addition, further research is needed to understand the long-term effects of DCMG on brain function and behavior, and to identify any potential side effects or interactions with other drugs. Finally, the development of more potent and selective N~1~-(3,4-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors may lead to the discovery of new treatments for a variety of neurological disorders.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-25-14-7-5-13(6-8-14)21(26(2,23)24)11-17(22)20-12-4-9-15(18)16(19)10-12/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPNSGJPASJEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5709466 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-5-(5-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734392.png)
![2-{4-[(4-fluoropiperidin-1-yl)methyl]phenyl}-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B3734400.png)
![3-cyclopropyl-5-[2-(difluoromethoxy)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734407.png)
![2-(4-{[ethyl(methyl)amino]methyl}phenyl)-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B3734426.png)
![6-butyl-2-(4-{[ethyl(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B3734435.png)
![1,3-thiazolidine-2,4-dione 2-({2-[(3,4-dichlorophenyl)sulfonyl]-1-methylethylidene}hydrazone)](/img/structure/B3734440.png)
![N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3734443.png)



![3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3734475.png)


![5-[4-(diethylamino)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3734501.png)